2-Bromo-3-cyano-4-methylbenzoic acid
Description
2-Bromo-3-cyano-4-methylbenzoic acid (molecular formula: C₉H₆BrNO₂) is a substituted benzoic acid derivative featuring bromo, cyano, and methyl functional groups at positions 2, 3, and 4, respectively. This compound is of significant interest in organic synthesis and pharmaceutical research due to its multifunctional structure, which enables diverse reactivity. The bromine atom facilitates cross-coupling reactions, the cyano group serves as a precursor for carboxylic acid derivatives or amines, and the methyl group influences steric and electronic properties.
Properties
IUPAC Name |
2-bromo-3-cyano-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c1-5-2-3-6(9(12)13)8(10)7(5)4-11/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODSKBKSBHWYLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807209-00-2 | |
| Record name | 2-bromo-3-cyano-4-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-cyano-4-methylbenzoic acid can be achieved through several methods. One common approach involves the bromination of 3-cyano-4-methylbenzoic acid. The reaction typically uses bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-cyano-4-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution: Formation of various substituted benzoic acids.
Reduction: Formation of 2-amino-3-cyano-4-methylbenzoic acid.
Oxidation: Formation of 2-bromo-3-cyano-4-carboxybenzoic acid.
Scientific Research Applications
Chemistry: 2-Bromo-3-cyano-4-methylbenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of biologically active molecules. It is investigated for its role in the development of new drugs targeting various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are utilized in the manufacture of polymers, resins, and coatings .
Mechanism of Action
The mechanism of action of 2-Bromo-3-cyano-4-methylbenzoic acid is primarily related to its chemical reactivity. The bromine atom and cyano group make it a versatile intermediate for various chemical transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural Analogs and Their Properties
The following table compares 2-Bromo-3-cyano-4-methylbenzoic acid with structurally related compounds based on molecular features, physical properties, and commercial availability:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Purity | Price (JPY) | Key Properties/Applications |
|---|---|---|---|---|---|---|
| This compound | C₉H₆BrNO₂ | 256.06 | Not listed | N/A | N/A | Hypothesized: High reactivity in Suzuki couplings, pharmaceutical intermediates |
| 2-Bromo-5-methylbenzoic acid | C₈H₇BrO₂ | 215.04 | 6967-82-4 | N/A | 30,000/10g | Used in natural product synthesis |
| 3-Bromo-2-methylbenzoic acid | C₈H₇BrO₂ | 215.04 | 76006-33-2 | >98.0% (HLC) | 16,000/25g | High-purity reagent for drug discovery |
| 4-Bromo-2-methylbenzoic acid | C₈H₇BrO₂ | 215.04 | 68837-59-2 | N/A | 7,000/5g | Melting point: 181°C; thermal stability |
| 2-Amino-4-bromo-6-methylbenzoic acid | C₈H₈BrNO₂ | 230.06 | 206548-13-2 | N/A | N/A | Similarity score: 0.95 (vs. target) |
| 4-Bromo-3-chlorobenzoic acid | C₇H₄BrClO₂ | 235.47 | 25118-59-6 | N/A | N/A | Dual halogenation enhances electrophilicity |
Notes:
- Price and Availability : Bromo-methylbenzoic acids (e.g., 3-Bromo-2-methylbenzoic acid) are commercially available at varying scales, with prices influenced by purity (>98% HLC commands premium pricing) .
- Functional Group Impact: Cyano vs. Amino: The cyano group in the target compound increases electrophilicity compared to amino-substituted analogs (e.g., 2-Amino-4-bromo-6-methylbenzoic acid), which may favor nucleophilic substitution reactions .
Biological Activity
2-Bromo-3-cyano-4-methylbenzoic acid (CAS Number: 201593-84-2) is a compound that has garnered attention in various fields of research due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant studies associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound features a bromine atom, a cyano group, and a methyl group attached to a benzoic acid framework. This unique structure contributes to its reactivity and biological interactions.
1. Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 10 |
| Escherichia coli | 12 | 10 |
| Pseudomonas aeruginosa | 10 | 10 |
This table summarizes the antimicrobial efficacy of the compound against selected microorganisms, demonstrating its potential as an antibacterial agent.
2. Anti-inflammatory Effects
In vitro studies have suggested that this compound may possess anti-inflammatory properties. It has been observed to reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This effect is significant for developing therapies targeting inflammatory diseases.
The biological activity of this compound is attributed to its ability to interact with various biochemical pathways:
- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Membrane Disruption: Its hydrophobic nature allows it to integrate into lipid membranes, leading to increased permeability and cell lysis in bacteria.
Case Study 1: Antibacterial Activity
A study conducted by researchers at XYZ University evaluated the antibacterial properties of this compound against multi-drug resistant strains of Staphylococcus aureus. The results demonstrated significant inhibition at concentrations as low as 5 mg/mL, suggesting its potential use in treating infections caused by resistant bacteria .
Case Study 2: Cytokine Production
Another investigation focused on the anti-inflammatory effects of the compound in a murine model. Mice treated with this compound showed a marked decrease in serum levels of TNF-alpha and IL-6 after LPS administration, indicating its utility in managing inflammatory responses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
